N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide
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Overview
Description
N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide is a complex organic compound with a unique structure that includes a cyanocyclohexyl group, a methoxyphenylmethyl group, and a piperidinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexanone with cyanide sources under basic conditions.
Introduction of the methoxyphenylmethyl group: This step involves the alkylation of piperidine with 4-methoxybenzyl chloride in the presence of a base.
Coupling of the two intermediates: The final step involves the coupling of the cyanocyclohexyl intermediate with the piperidinylacetamide intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) can be employed.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclohexyl)-2-[4-(phenylmethyl)piperidin-1-yl]acetamide
- N-(1-Cyanocyclohexyl)-2-[4-(4-methylphenyl)methyl]piperidin-1-yl]acetamide
Uniqueness
N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, such as altered binding affinity to molecular targets or different pharmacokinetic profiles.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-27-20-7-5-18(6-8-20)15-19-9-13-25(14-10-19)16-21(26)24-22(17-23)11-3-2-4-12-22/h5-8,19H,2-4,9-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDNTGKWRSRWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCN(CC2)CC(=O)NC3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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